molecular formula C6H10N2O2 B1671093 Ectoine CAS No. 96702-03-3

Ectoine

Cat. No.: B1671093
CAS No.: 96702-03-3
M. Wt: 142.16 g/mol
InChI Key: WQXNXVUDBPYKBA-YFKPBYRVSA-N
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Mechanism of Action

Target of Action

Ectoine, a natural secondary metabolite found in halophilic microorganisms, primarily targets cells and macromolecular substances . It has a protective role against environmental stressors such as salinity, freezing, drying, and high temperatures .

Mode of Action

This compound acts as a compatible solute and a chemical chaperone . It interacts with water molecules, leading to its exclusion from the protein surface, which decreases the solubility of the peptide backbone and strengthens intramolecular hydrogen bonds . This interaction helps stabilize proteins, nucleic acids, and whole cells against various stresses .

Biochemical Pathways

The biosynthesis of this compound begins with the phosphorylation of L-aspartate, sharing its first two enzymatic steps with the biosynthesis of amino acids of the aspartate family: aspartokinase and L-aspartate-β-semialdehyde dehydrogenase . The this compound synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms, significantly increasing the yield of this compound .

Pharmacokinetics

This process, however, has limitations such as high salt concentration fermentation, which is highly corrosive to the equipment and increases the difficulty of downstream purification .

Result of Action

This compound has multiple cellular effects. It has been found to mildly demethylate DNA in skin cells, modulate the expression of epigenetic modification-related genes, and reduce cell proliferation . In addition, it has been shown to exert protective effects on chondrocytes and cartilage, suggesting its potential therapeutic use in the treatment of osteoarthritis .

Action Environment

This compound’s action is influenced by environmental factors. It is produced by halophilic organisms that grow in moderate and high salt concentrations . These organisms synthesize this compound as a counterbalance to high salt concentrations . This compound’s protective properties are particularly beneficial in harsh conditions such as high salinity, drought, and high radiation .

Biochemical Analysis

Biochemical Properties

Ectoine interacts with various enzymes and proteins. It is synthesized by the expenditure of considerable energetic and biosynthetic resources . The key metabolite in this compound biosynthesis is N-acetyldiaminobutyric acid (ADABA). The γ-ADABA isomer serves as the preferred substrate for the this compound synthase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It protects cells against environmental stressors such as salinity, freezing, drying, and high temperatures . It influences cell function by preserving the hydration of the cytoplasm and maintaining the magnitude of turgor .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. The synthesis and degradation pathways of this compound critically differ in the isomeric form of the key metabolite ADABA . The α-ADABA isomer is produced by the this compound hydrolase as an intermediate in catabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It serves as a stress protectant during osmotic stress and high- or low-growth temperature extremes . When this compound is no longer needed as a stress protectant, microorganisms exploit it as a nutrient .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The this compound synthesis gene cluster has been successfully heterologously expressed in industrial microorganisms .

Subcellular Localization

It is known that this compound can serve as an internal inducer for the genetic control of this compound catabolic genes via the GabR/MocR-type regulator EnuR .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ectoine is synthesized by halophilic bacteria via the amino acid biosynthesis of the aspartate family. The enzymatic reactions involve three main enzymes: L-2,4-diaminobutyrate transaminase, L-2,4-diaminobutyrate acetyltransferase, and this compound synthase . The process begins with the conversion of aspartate to L-2,4-diaminobutyrate, which is then acetylated to form N-γ-acetyldiaminobutyric acid. Finally, this compound synthase catalyzes the cyclization of N-γ-acetyldiaminobutyric acid to form this compound .

Industrial Production Methods

Industrial production of this compound primarily involves microbial fermentation using halophilic microorganisms. this method has limitations, such as high salt concentration fermentation, which is corrosive to equipment and increases downstream purification costs . Advances in metabolic engineering have led to the heterologous expression of the this compound synthesis gene cluster in industrial microorganisms, significantly increasing yield and reducing costs .

Chemical Reactions Analysis

Types of Reactions

Ectoine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its stability and resistance to degradation under extreme conditions .

Common Reagents and Conditions

Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, preserving the integrity of the this compound molecule .

Major Products

The major products formed from this compound reactions include its derivative, 5-hydroxythis compound, which is produced through hydroxylation . This derivative also exhibits protective properties similar to this compound .

Comparison with Similar Compounds

Ectoine is often compared to other compatible solutes such as betaine, proline, and trehalose. While all these compounds help organisms survive osmotic stress, this compound is unique in its ability to stabilize a wide range of macromolecules and cellular structures . Additionally, this compound’s protective effects extend to reducing inflammation and enhancing skin barrier function, making it particularly valuable in medical and cosmetic applications .

List of Similar Compounds

  • Betaine
  • Proline
  • Trehalose
  • 5-Hydroxythis compound

This compound’s unique properties and wide range of applications make it a valuable compound in various fields, from scientific research to industrial applications.

Properties

IUPAC Name

(6S)-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-7-3-2-5(8-4)6(9)10/h5H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXNXVUDBPYKBA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NCC[C@H](N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869280
Record name Ectoine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96702-03-3
Record name Ectoine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96702-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ectoine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096702033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ectoine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECTOINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GXZ3858RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ectoine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240650
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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